

Application Notes and Protocols for UM-164 in Immunofluorescence Assays

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Compound of Interest

Compound Name: PQM-164

Cat. No.: B15616983

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A Step-by-Step Guide for Researchers

Note: The following protocols are provided for UM-164, as it is understood that "PQM-164" was a likely typographical error. UM-164 is a dual inhibitor of c-Src and p38 MAPK, and its effects on the Hippo-YAP signaling pathway are well-documented.

Introduction to UM-164 and the Hippo-YAP Signaling Pathway

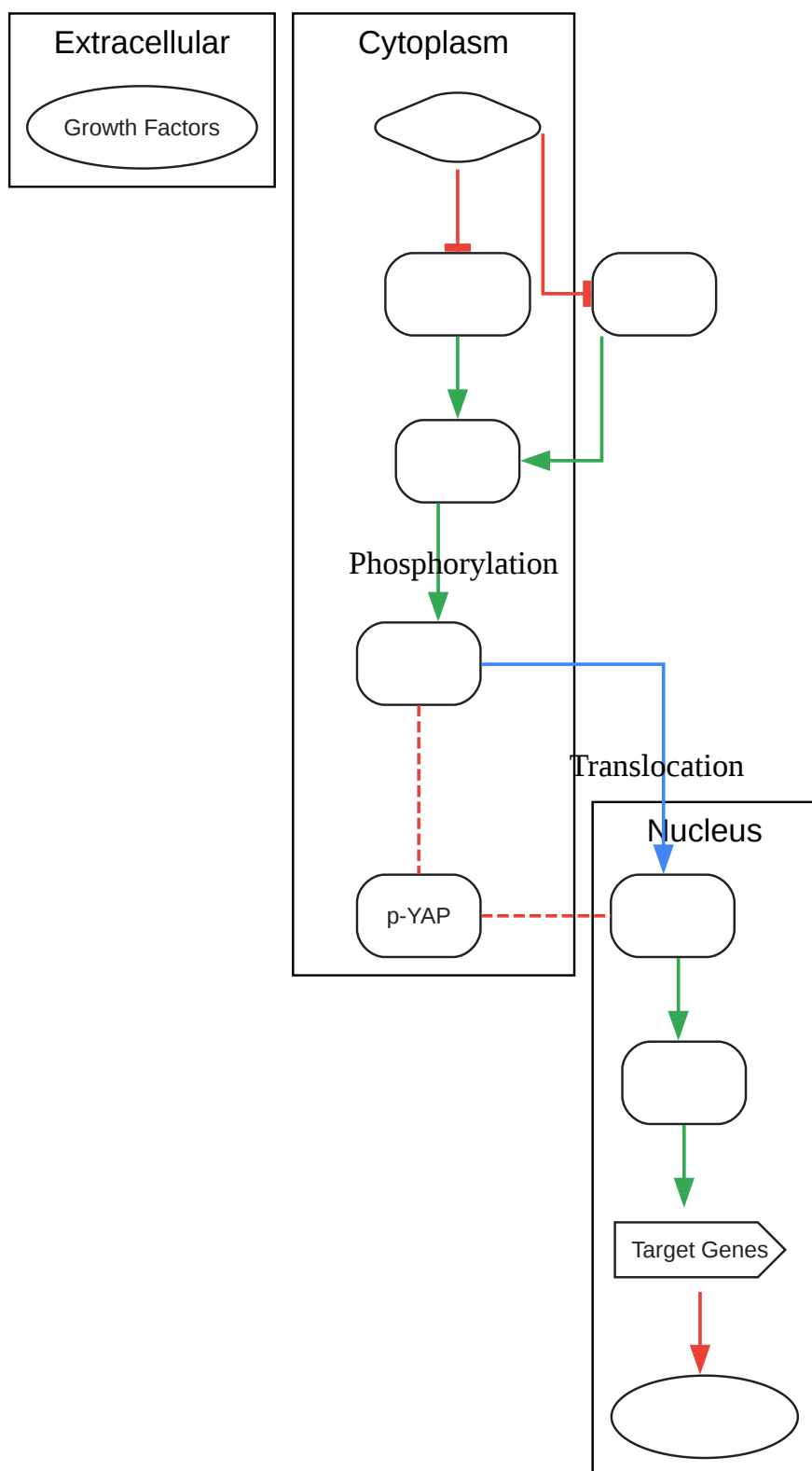
UM-164 is a potent small molecule inhibitor of both c-Src and p38 MAPK.^{[1][2]} In cancer biology, particularly in glioma, UM-164 has been shown to suppress cell proliferation by modulating the Hippo-YAP signaling pathway.^{[1][3]}

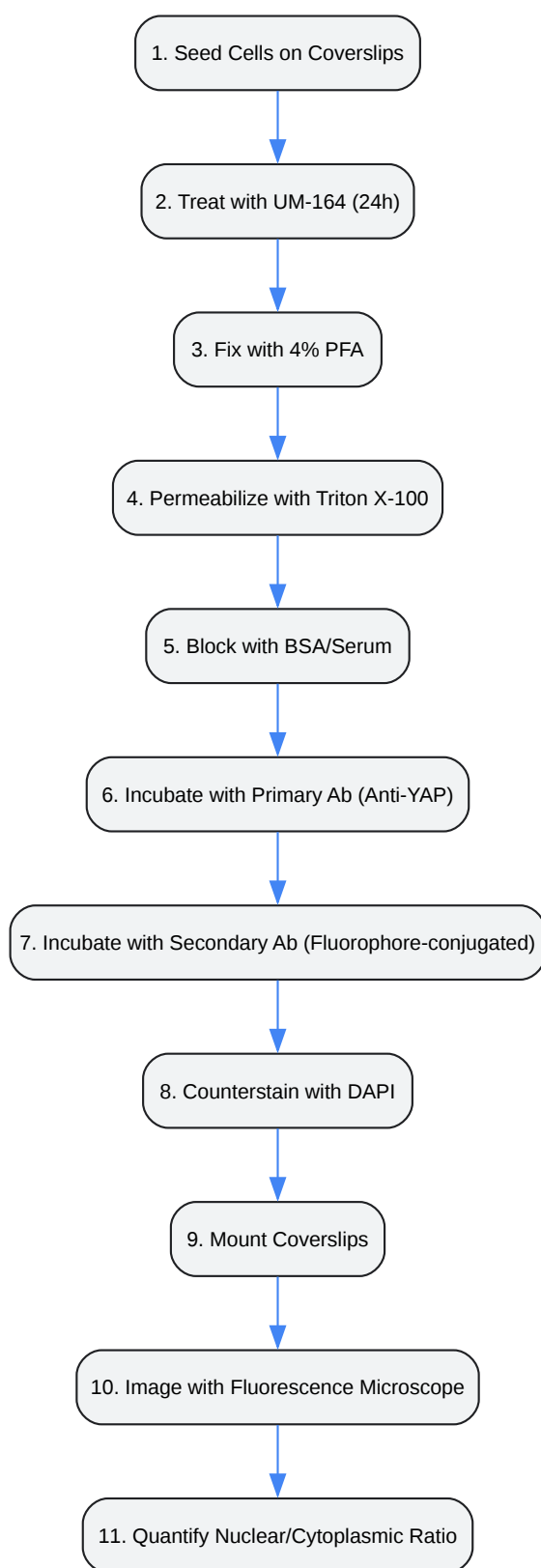
The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis.^{[4][5][6][7]} A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP).^{[4][6]} When the Hippo pathway is active, it phosphorylates YAP, leading to its retention in the cytoplasm and subsequent degradation.^{[4][5]} Conversely, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to transcription factors, primarily TEADs, to promote the expression of genes involved in cell proliferation and survival.^{[5][8]}

UM-164 treatment has been demonstrated to increase the phosphorylation of YAP, which in turn leads to its translocation from the nucleus to the cytoplasm.^{[1][2][3]} This cytoplasmic

retention of YAP inhibits its transcriptional activity, thereby reducing the expression of its target genes like CYR61 and AXL and suppressing cell growth.[1][9] Immunofluorescence is an ideal technique to visualize and quantify this UM-164-induced change in the subcellular localization of YAP.[1][10]

Signaling Pathway Diagram





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